molecular formula C6H11Cl2N3 B3048391 N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride CAS No. 167300-07-4

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride

Cat. No.: B3048391
CAS No.: 167300-07-4
M. Wt: 196.07 g/mol
InChI Key: ZEVYIPSWNLZESZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride is a heterocyclic amine hydrochloride salt with the molecular formula C₆H₁₆Cl₂N₂ and CAS number 2138133-16-9 . It features a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) linked to a methylamine group. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. This compound is typically synthesized via alkylation of pyrazine derivatives followed by HCl salt formation, a process analogous to methods described for structurally related amines .

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-7-4-6-5-8-2-3-9-6;;/h2-3,5,7H,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVYIPSWNLZESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622274
Record name N-Methyl-1-(pyrazin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167300-07-4
Record name N-Methyl-1-(pyrazin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride typically involves the reaction of pyrazine derivatives with methylamine. One common method includes the alkylation of pyrazine with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Based Analogues

Pyrazin-2-ylmethanamine Dihydrochloride (CAS 122661-25-0)
  • Similarity Score : 0.97 (structural similarity to the target compound) .
  • Key Difference : Lacks the N-methyl group, resulting in a primary amine instead of a secondary amine.
(5-Methylpyrazin-2-yl)methanamine Hydrochloride (CAS 1353101-00-4)
  • Similarity Score : 0.97 .
  • Key Difference : A methyl substituent at the pyrazine ring’s 5-position.
  • Impact : The electron-donating methyl group may alter electronic properties, influencing binding interactions with biological targets (e.g., receptors or enzymes).

Pyrimidine-Based Analogues

Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride (CAS 1956354-92-9)
  • Molecular Formula : C₆H₁₁Cl₂N₃ .
  • Key Difference : Replaces the pyrazine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3).

Thiazole-Based Analogues

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride (CAS 1187928-00-2)
  • Molecular Formula : C₁₁H₁₃ClN₂S .
  • Key Difference : Incorporates a thiazole ring (five-membered ring with sulfur and nitrogen) and a phenyl substituent.
  • The phenyl group adds steric bulk, which may improve target selectivity but reduce solubility .
N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine Dihydrochloride (CAS 644950-37-8)
  • Molecular Formula : C₆H₁₂Cl₂N₂S .
  • Key Difference : Methyl substitution on the thiazole ring.
  • Impact : Modulates steric hindrance and electronic effects, which could optimize binding affinity in structure-activity relationship (SAR) studies .

Pyrrolidine- and Isoquinoline-Based Analogues

(S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine Dihydrochloride (CAS 2370018-89-4)
  • Key Difference : Contains a pyrrolidine ring (saturated five-membered ring with one nitrogen) fused to the methylamine group .
N-Methyl-1-(2-methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methanamine Dihydrochloride (CAS 1609396-53-3)
  • Molecular Formula : C₁₂H₂₀Cl₂N₂ .
  • Key Difference: Incorporates an isoquinoline scaffold (bicyclic aromatic system).
  • Impact : The extended aromatic system may improve metabolic stability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight Solubility (HCl Salt) Key Structural Feature
Target Compound C₆H₁₆Cl₂N₂ 196.07 High Pyrazine ring, N-methylation
Pyrazin-2-ylmethanamine dihydrochloride C₅H₁₀Cl₂N₂ 183.06 Moderate Primary amine, no methyl group
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride C₆H₁₁Cl₂N₃ 196.07 High Pyrimidine ring
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine HCl C₁₁H₁₃ClN₂S 240.75 Low Thiazole, phenyl substituent

Biological Activity

N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

Chemical Formula: C7_{7}H10_{10}Cl2_{2}N3_{3}

Molecular Weight: 205.08 g/mol

The compound features a pyrazine ring, which contributes unique electronic properties that influence its biological activity. The presence of the pyrazinyl group enhances its potential as a ligand in biochemical interactions, making it suitable for various research applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various bacterial strains. Research indicates that it exhibits significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
MRSA32
Staphylococcus aureus16
Escherichia coli64

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The compound has also shown potential anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

IC50_{50} Values in Cancer Cell Lines:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

These results highlight the need for further investigation into its potential as a therapeutic agent in oncology.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition: The compound can inhibit key enzymes that play roles in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation: It may act as a ligand for various receptors, influencing cellular responses and signaling cascades.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial load when treated with the compound, suggesting its potential utility in treating resistant infections .

Investigation of Anticancer Properties

In another study focusing on its anticancer effects, researchers treated MCF-7 and A549 cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell viability, with apoptosis being confirmed through flow cytometry analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride
Reactant of Route 2
N-Methyl-1-(pyrazin-2-yl)methanamine dihydrochloride

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